5-(2-Fluorophenyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-(2-Fluorophenyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that contains a triazole ring substituted with a fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 2-fluorophenyl azide with propargyl carboxylic acid under copper(I) catalysis to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-(2-Fluorophenyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functionalized triazoles.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity and function. The fluorophenyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 5-(2-Bromophenyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 5-(2-Iodophenyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-(2-Fluorophenyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity compared to its halogenated analogs.
Properties
CAS No. |
522646-45-3 |
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Molecular Formula |
C10H8FN3O2 |
Molecular Weight |
221.19 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-2-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8FN3O2/c1-14-12-8(9(13-14)10(15)16)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,15,16) |
InChI Key |
MMJUKEPHNDPIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(C(=N1)C(=O)O)C2=CC=CC=C2F |
Origin of Product |
United States |
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